Acide (2S,3S)-3-((tert-butoxycarbonyl)amino)-3-(3,5-diméthoxyphényl)-2-hydroxypropanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

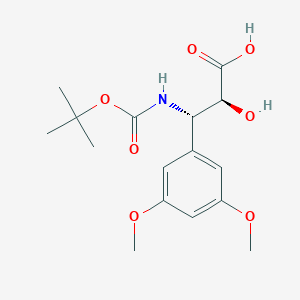

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C16H23NO7 and its molecular weight is 341.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Agents anti-inflammatoires: Les chercheurs explorent le potentiel anti-inflammatoire de ce composé en raison de sa ressemblance structurelle avec certains produits naturels. Il peut inhiber les voies pro-inflammatoires et contribuer au développement de médicaments pour des affections telles que l'arthrite et les maladies auto-immunes .

- Propriétés anticancéreuses: Des études suggèrent que ce composé pourrait inhiber la croissance des cellules cancéreuses. Sa structure unique peut interférer avec les voies de signalisation tumorale, ce qui en fait un candidat pour des études plus approfondies en oncologie .

- Effets neuroprotecteurs: Les propriétés antioxydantes du composé le rendent intéressant pour la neuroprotection. Les chercheurs étudient son potentiel dans la prévention de maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson .

- Isolement et caractérisation: Les scientifiques étudient la synthèse et l'isolement de ce composé à partir de sources naturelles. Comprendre sa biosynthèse et son rôle écologique contribue à nos connaissances de la chimie des produits naturels .

- Voies métaboliques: Les chercheurs explorent comment le composé est métabolisé dans l'organisme. Les connaissances sur sa pharmacocinétique guident la posologie et l'administration en milieu clinique .

- Inhibiteurs enzymatiques: L'interaction du composé avec des enzymes spécifiques est d'intérêt. Il peut agir comme un inhibiteur enzymatique, affectant les processus cellulaires et servant potentiellement de composé de tête pour la conception de médicaments .

- Techniques analytiques: Les scientifiques développent des méthodes sensibles pour détecter et quantifier ce composé dans des échantillons biologiques. La chromatographie liquide haute performance (HPLC) et la spectrométrie de masse jouent un rôle crucial dans son analyse .

Chimie médicinale et développement de médicaments

Neurosciences et neuroprotection

Chimie des produits naturels

Pharmacocinétique et métabolisme

Biologie chimique et inhibition enzymatique

Chimie analytique et méthodes de détection

Activité Biologique

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protective group and a dimethoxyphenyl moiety, which contribute to its pharmacological properties.

- Molecular Formula : C16H23N O7

- Molecular Weight : 341.36 g/mol

- CAS Number : 959577-97-0

Biological Activity

Research on the biological activity of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid indicates several promising avenues:

1. Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, which is crucial for reducing oxidative stress in biological systems.

2. Antimicrobial Properties

Research into amino acid derivatives has revealed their potential as antimicrobial agents. For instance, derivatives of this compound have been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production |

Case Study: Antimicrobial Testing

A study conducted on various amino acid derivatives, including (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, involved testing against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone around the samples treated with this compound, suggesting effective antibacterial activity.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The structure allows for binding to active sites on enzymes involved in inflammation and microbial resistance.

- Cell Membrane Interaction : The hydrophobic nature of the dimethoxyphenyl group facilitates interaction with lipid membranes, enhancing permeability and bioavailability.

Propriétés

IUPAC Name |

(2S,3S)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEASTJAAFHWES-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376185 |

Source

|

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959577-97-0 |

Source

|

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.